molecular formula C21H24FeO9S3+3 B14125505 Iron(3+);4-methylbenzenesulfonic acid

Iron(3+);4-methylbenzenesulfonic acid

Cat. No.: B14125505
M. Wt: 572.5 g/mol
InChI Key: FYMCOOOLDFPFPN-UHFFFAOYSA-N
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Description

Iron(3+);4-methylbenzenesulfonic acid, also known as iron(III) p-toluenesulfonate, is a coordination compound where iron is in the +3 oxidation state and is complexed with 4-methylbenzenesulfonic acid. This compound is known for its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron(3+);4-methylbenzenesulfonic acid typically involves the reaction of iron(III) salts with 4-methylbenzenesulfonic acid. One common method is to dissolve iron(III) chloride in water and then add 4-methylbenzenesulfonic acid. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous reactors and automated systems to control the reaction conditions precisely. The product is often purified using techniques such as crystallization and drying under reduced pressure to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Iron(3+);4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II).

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydroxide and other bases can facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce various substituted benzenesulfonic acid derivatives .

Scientific Research Applications

Iron(3+);4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which iron(3+);4-methylbenzenesulfonic acid exerts its effects involves the interaction of the iron(III) center with various molecular targets. In catalytic applications, the iron(III) center can facilitate electron transfer reactions, thereby accelerating the reaction rate. In biological systems, the compound can interact with cellular components, influencing processes such as enzyme activity and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Iron(III) chloride: Another iron(III) compound used in various chemical reactions.

    4-methylbenzenesulfonic acid: The parent compound without the iron(III) center.

    Iron(III) sulfate: A similar iron(III) compound with different anionic ligands.

Uniqueness

Iron(3+);4-methylbenzenesulfonic acid is unique due to the combination of the iron(III) center and the 4-methylbenzenesulfonic acid ligand. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased catalytic activity in certain reactions .

Properties

Molecular Formula

C21H24FeO9S3+3

Molecular Weight

572.5 g/mol

IUPAC Name

iron(3+);4-methylbenzenesulfonic acid

InChI

InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3

InChI Key

FYMCOOOLDFPFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Fe+3]

Origin of Product

United States

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